N-methyloctan-2-imine

Description

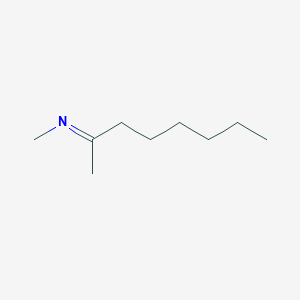

N-Methyloctan-2-imine (C₉H₁₉N) is a secondary imine characterized by an imine group (-C=N-) located at the second carbon of an octane chain, with a methyl group attached to the nitrogen atom. This compound is of interest in organic synthesis due to its role as a precursor in the formation of amines and heterocycles. Imines like this compound are typically synthesized via condensation reactions between primary amines and ketones or aldehydes under dehydrating conditions. Its molecular weight is 141.26 g/mol, and its structure confers moderate polarity, influencing solubility in organic solvents like dichloromethane or ethyl acetate .

Properties

CAS No. |

18641-72-0 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

N-methyloctan-2-imine |

InChI |

InChI=1S/C9H19N/c1-4-5-6-7-8-9(2)10-3/h4-8H2,1-3H3 |

InChI Key |

FSRAGPMMSFRFCI-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=NC)C |

Canonical SMILES |

CCCCCCC(=NC)C |

Synonyms |

N-(1-Methylheptylidene)methylamine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of treprostinil involves several steps, starting from commercially available starting materials. The key steps include the formation of the tricyclic core structure, followed by the introduction of the hydroxy and carboxylic acid functional groups. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents.

Industrial Production Methods: In industrial settings, the production of treprostinil is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The synthesis is followed by purification steps, such as crystallization and chromatography, to obtain the pure compound .

Types of Reactions:

Oxidation: Treprostinil can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can also be reduced under specific conditions to yield reduced forms.

Substitution: Treprostinil can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of treprostinil, which can have different pharmacological properties .

Scientific Research Applications

Treprostinil has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of prostacyclin analogs.

Biology: Treprostinil is used in studies related to cell signaling and vascular biology.

Medicine: It is extensively studied for its therapeutic effects in pulmonary arterial hypertension and other cardiovascular diseases.

Industry: Treprostinil is used in the pharmaceutical industry for the development of new drugs and formulations

Mechanism of Action

Treprostinil exerts its effects by binding to and activating the prostacyclin receptor, the prostaglandin D2 receptor 1, and the prostaglandin E2 receptor 2. This activation leads to the elevation of intracellular cyclic adenosine monophosphate levels, which promotes the opening of calcium-activated potassium channels. As a result, treprostinil causes vasodilation, inhibits platelet aggregation, and reduces smooth muscle cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-methyloctan-2-imine, a comparison with structurally related compounds is essential. Below is a detailed analysis:

Table 1: Comparative Properties of this compound and Analogous Compounds

Key Findings :

Functional Group Influence :

- This compound’s imine group makes it more reactive toward hydrolysis compared to the hydrolytically stable amide N,N-dimethyloctanamide. However, it is less nucleophilic than octan-2-amine due to the electron-withdrawing nature of the imine group .

- The amide N,N-dimethyloctanamide exhibits higher thermal stability (boiling point ~240–245°C) compared to the imine (~185–190°C), attributed to strong resonance stabilization of the amide group.

Solubility and Polarity: this compound’s moderate polarity limits its solubility in water but allows miscibility with common organic solvents. In contrast, N,N-dimethyloctanamide’s polarity and hydrogen-bonding capacity grant it high solubility in both polar and nonpolar media .

Synthetic Utility :

- Unlike octanal, which is prone to oxidation, this compound serves as a stable intermediate in reductive amination reactions. Its base-sensitive nature requires anhydrous conditions during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.